1,3-dimethyl-5-({[4-(morpholin-4-yl)phenyl]amino}methyl)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
1,3-DIMETHYL-5-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a morpholine group, which is a common structural motif in pharmaceuticals due to its ability to enhance the solubility and bioavailability of drugs.
Preparation Methods
The synthesis of 1,3-DIMETHYL-5-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include p-toluenesulfonic acid, toluene, and various amines . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
1,3-DIMETHYL-5-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1,3-DIMETHYL-5-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The morpholine group enhances its ability to bind to biological receptors, thereby modulating their activity. This can lead to various pharmacological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives and morpholine-containing molecules. For example:
Indole derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Morpholine derivatives: Compounds like linsidomine also contain the morpholine group and are used for their pharmacological actions. The uniqueness of 1,3-DIMETHYL-5-({[4-(MORPHOLIN-4-YL)PHENYL]AMINO}METHYL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H24N4O2 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
1,3-dimethyl-5-[(4-morpholin-4-ylanilino)methyl]benzimidazol-2-one |
InChI |
InChI=1S/C20H24N4O2/c1-22-18-8-3-15(13-19(18)23(2)20(22)25)14-21-16-4-6-17(7-5-16)24-9-11-26-12-10-24/h3-8,13,21H,9-12,14H2,1-2H3 |
InChI Key |
WKFGDYCKKIIQME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNC3=CC=C(C=C3)N4CCOCC4)N(C1=O)C |
Origin of Product |
United States |
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